molecular formula C11H18O2 B12686628 Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate CAS No. 80916-48-9

Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12686628
CAS No.: 80916-48-9
M. Wt: 182.26 g/mol
InChI Key: BQWABSSMSUOVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is a type of phosphate ester commonly used as a surfactant. It is formed by the reaction of an alkylamine with a phosphate ester. Due to its excellent surface activity and solubilizing properties, it is widely used in various industrial and household products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves the reaction of an alkylamine with a phosphate ester. The reaction typically occurs under controlled temperature and reaction conditions to ensure high purity of the product . The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{PO(OH)}_3 \rightarrow \text{R-NH-PO(OH)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production process involves the careful control of reaction temperature and time. The reaction is usually carried out in a reactor where the alkylamine and phosphate ester are mixed and heated to the desired temperature. The reaction mixture is then allowed to cool, and the product is purified to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates have a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves their ability to reduce surface tension and enhance solubility. The compound interacts with the molecular targets by forming micelles, which encapsulate hydrophobic molecules and increase their solubility in aqueous solutions. This property is particularly useful in various industrial and biological applications .

Comparison with Similar Compounds

  • Amines, C12-15-branched alkyl, monohexyl and dihexyl phosphates
  • Amines, C10-13-branched alkyl, monohexyl and dihexyl phosphates

Comparison: Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates are unique due to their specific alkyl chain length, which provides optimal surface activity and solubilizing properties. Compared to similar compounds with different alkyl chain lengths, this compound offers a balance between hydrophobic and hydrophilic properties, making it highly effective as a surfactant .

Properties

CAS No.

80916-48-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C11H18O2/c1-3-13-10(12)9-6-8-4-5-11(9,2)7-8/h8-9H,3-7H2,1-2H3

InChI Key

BQWABSSMSUOVEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CCC1(C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.